6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol
Overview
Description
6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol (F2BDT) is a novel molecule used in many areas of scientific research. It is a versatile compound that can be used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, F2BDT has been studied for its potential applications in biochemistry and pharmacology.
Scientific Research Applications
Antitumor Applications : Fluorinated benzothiazoles, including compounds related to 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol, have shown potent cytotoxic activity in vitro against sensitive human breast cancer cell lines (Hutchinson et al., 2001). Such compounds have been the focus of pharmaceutical and preclinical development due to their selective antitumor properties.
Potential for Anxiety Treatment : Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a compound structurally related to this compound, demonstrated high affinity for central benzodiazepine receptors and showed promise as an antianxiety agent in animal models (Anzini et al., 2008).
Fluorescence Probing and Bioimaging : Fluorinated benzothiazoles, including analogs of the compound , have been used to develop fluorescent probes for sensing pH and metal cations. Their high sensitivity and selectivity in these applications are notable (Tanaka et al., 2001).
Antimicrobial and Antifungal Activities : Certain substituted 6-fluorobenzo[d]thiazole amides, related to the target compound, have shown antibacterial and antifungal activity comparable to medicinal standards (Pejchal et al., 2015).
Amyloid Imaging in Alzheimer's Disease : Fluorinated benzothiazoles have been investigated as potential imaging agents for amyloid plaques in Alzheimer's disease. They show promise as PET imaging agents due to their high binding affinities and favorable brain kinetics (Serdons et al., 2009).
properties
IUPAC Name |
5-fluoro-3-(2-fluorophenyl)-1H-benzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2S/c14-8-5-6-10-12(7-8)17(13(18)16-10)11-4-2-1-3-9(11)15/h1-7H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVSOJIVMMHOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)NC2=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.